molecular formula C8H16O6 B100360 Ethyl Beta-D-Galactopyranoside CAS No. 18997-88-1

Ethyl Beta-D-Galactopyranoside

Cat. No. B100360
CAS RN: 18997-88-1
M. Wt: 208.21 g/mol
InChI Key: WYUFTYLVLQZQNH-DWOUCZDBSA-N
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Description

Ethyl Beta-D-Galactopyranoside is a derivative of D-galactose, which is a type of sugar molecule that plays a crucial role in the binding reactions with lectins and antibodies. The interest in synthesizing derivatives like Ethyl Beta-D-Galactopyranoside stems from the need to understand the nature of these binding reactions, which are significant in various biological processes, including cell-cell recognition and signaling .

Synthesis Analysis

The synthesis of related compounds such as methyl 6,6-di-C-methyl-beta-D-galactopyranoside has been achieved through the preparation of 2,3,4,6-Tetra-O-acetyl-7-deoxy-6-C-methyl-alpha-D-galacto-heptopyranosyl bromide under standard conditions. This compound, which shares a similar galactopyranoside structure with Ethyl Beta-D-Galactopyranoside, was then converted into the desired methylated galactopyranoside . Similarly, the synthesis of 2-(indol-3-yl)ethyl beta-D-galactopyranoside and its derivatives has been reported, which involves the condensation of 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl bromide with an aglycone alcohol .

Molecular Structure Analysis

The molecular structure of these galactopyranoside derivatives has been extensively studied using techniques such as X-ray diffraction and NMR spectroscopy. For instance, compound 4, which is related to Ethyl Beta-D-Galactopyranoside, crystallized in the monoclinic system and was found to have the beta-D-galactopyranose rings in the 4C1 chair conformation . Additionally, 13C-n.m.r. studies have provided evidence on the favored conformers of these molecules, such as the syn-axial-like relationship between O-4 and O-6 in the methylated derivative .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl Beta-D-Galactopyranoside derivatives typically include condensation reactions between a galactopyranosyl bromide and an alcohol. The resulting products can exhibit different stereochemistries, as seen in the synthesis of isomeric alpha-D-galactopyranose 1,2-orthoacetates . These reactions are crucial for the formation of the glycosidic bond, which defines the structure of the galactopyranoside derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl Beta-D-Galactopyranoside derivatives are influenced by their molecular structure. The conformational analysis based on molecular mechanics calculations and molecular dynamics simulations provides insights into the stability and orientation of the molecules. For example, the relative orientation of the indole ring towards the beta-D-galactopyranose moiety in compound 4 has been discussed, which is relevant for understanding the properties of Ethyl Beta-D-Galactopyranoside . The crystalline structure and chair conformation of the galactopyranose rings also contribute to the physical properties of these compounds .

Scientific Research Applications

1. Enzyme Activity Assays

Ethyl Beta-D-Galactopyranoside has been utilized in enzyme activity assays. For example, beta-Galactosidase (beta-gal) is commonly used as a reporter gene in biological research. A study developed a beta-gal activity assay method using a substrate that generates a far-red-shifted fluorescent signal upon cleavage by beta-gal, proving useful for a variety of beta-gal systems (Gong et al., 2009).

2. Biochemical Synthesis

Ethyl- and propyl-β-d-galactopyranosides have been synthesized using fungal β-galactosidase. This method demonstrated potential for large-scale production of alkyl glycosides, showcasing the industrial applicability of enzymes in biochemical synthesis processes (Hronská et al., 2016).

3. Biomedical Research

Ethyl Beta-D-Galactopyranoside derivatives have found applications in biomedical research. For instance, Umbelliferone β-D-galactopyranoside, isolated from plants, was studied for its therapeutic efficacy against hepatocellular carcinoma, with promising results in in vitro and in vivo models (Kumar et al., 2017).

4. Gene Delivery Systems

In the field of gene therapy, Ethyl Beta-D-Galactopyranoside derivatives are being explored as part of novel delivery systems. Calcium phosphate nanoparticles, for instance, have been designed for targeted delivery of genes, showing potential as efficient and alternative DNA carriers (Roy et al., 2003).

5. Biocatalysis

Innovations in biocatalysis have utilized Ethyl Beta-D-Galactopyranoside derivatives. β-Galactosidase displayed on Bacillus spores, for instance, was used as a whole-cell immobilized biocatalyst for transgalactosylation in water-solvent biphasic reaction systems, showcasing a new way to construct robust biocatalysts for industrial applications (Kwon et al., 2006).

properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3/t4-,5+,6+,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUFTYLVLQZQNH-DWOUCZDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl Beta-D-Galactopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Y Ma, W Tan, J Wang, J Xu, K Wang, J Jiang - Journal of Bioresources and …, 2020 - Elsevier
Depolymerization of lignin to produce value-added aromatic monomers has attracted increasing attention since these monomers can be used as phenol replacement in production of …
Number of citations: 28 www.sciencedirect.com
RN Rahmatullah, K Jannat, M Islam… - Journal of Medicinal …, 2019 - plantsjournal.com
Polianthes tuberosa L. is a flowering plant belonging to the Agavaceae (also Asparagaceae and Amaryllidaceae according to some botanists) family, which is planted in Bangladesh in …
Number of citations: 9 www.plantsjournal.com
A Chibba, S Dasgupta, N Yakandawala… - Journal of …, 2011 - Taylor & Francis
The enzyme Dispersin B is a medicinally relevant β-hexosaminidase with potential for use in the treatment of biofilm-related infections. Here we describe the synthesis and evaluation of …
Number of citations: 8 www.tandfonline.com
DD Demetriou - 2018 - repository.up.ac.za
… , mass of 393.2859, elemental composition of -0.7, 0.4 C20H41O7 formula of C20H41O7 and was identified via PubChem Database as 2-(dodecyloxy)ethyl beta-Dgalactopyranoside. …
Number of citations: 0 repository.up.ac.za
BK Sharma, SG Ramashanker, L Rahaman… - J Med Plants …, 2016 - academia.edu
Jaundice is a life threatening disease affects human liver, the symptoms manifested in the form of extreme weakness, constipation, nausea, yellowing of the eyes, tongue, skin and urine…
Number of citations: 8 www.academia.edu
T Isobe, Y Noda - Nippon Kagaku Kaishi, 1991 - CHEMICAL SOC JAPAN 1-5 KANDA …
Number of citations: 4

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